molecular formula C9H10ClN3O2 B7935123 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide

Cat. No.: B7935123
M. Wt: 227.65 g/mol
InChI Key: JJNJFRXROXREON-UHFFFAOYSA-N
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Description

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 6-position and an oxolan-3-yl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products

Scientific Research Applications

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used as a probe to study enzyme inhibition and receptor binding.

    Chemical Biology: Employed in the design of bioactive molecules and drug discovery programs.

    Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simple pyridazine ring.

    Pyridazinone: A derivative with a carbonyl group at the 3-position.

    6-Chloropyridazine: A simpler analog with only a chloro group at the 6-position.

Uniqueness

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide is unique due to the presence of both the chloro and oxolan-3-yl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold for drug design and development.

Properties

IUPAC Name

6-chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-8-2-1-7(12-13-8)9(14)11-6-3-4-15-5-6/h1-2,6H,3-5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNJFRXROXREON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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